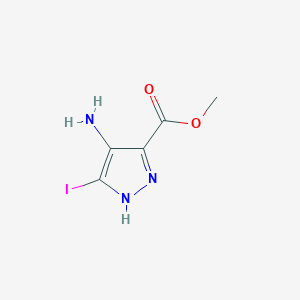
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by iodination. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as iodine or other halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Amino derivatives
- Condensed heterocyclic systems .
Scientific Research Applications
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the iodine atom, leading to different reactivity and applications.
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and reactivity.
Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate: Contains a chlorine atom, offering different substitution patterns and reactivity
Uniqueness: The presence of the iodine atom in Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo specific substitution reactions and its potential bioactivity distinguish it from other similar compounds .
Properties
Molecular Formula |
C5H6IN3O2 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
methyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
InChI Key |
STWCPZKXPBNMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)

![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)


![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)


![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)


